An In-depth Technical Guide to 5-Fluoro-2-methoxyphenol (CAS 72955-97-6): Synthesis, Characterization, and Applications in Medicinal Chemistry
An In-depth Technical Guide to 5-Fluoro-2-methoxyphenol (CAS 72955-97-6): Synthesis, Characterization, and Applications in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
In the landscape of modern drug discovery and fine chemical synthesis, fluorinated organic compounds have emerged as indispensable tools.[1][2][3] The strategic incorporation of fluorine into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[2][3][4] 5-Fluoro-2-methoxyphenol (also known as 5-fluoro-guaiacol) is a prime example of a high-value, fluorinated building block. Its structure, featuring a phenol, a methoxy group, and a fluorine atom on an aromatic ring, offers a unique combination of functionalities that medicinal chemists can exploit to construct complex and potent therapeutic agents.[4]
This guide provides an in-depth technical overview of 5-Fluoro-2-methoxyphenol, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its use, and the technical considerations for its characterization, providing a field-proven perspective on its application.
Section 1: Physicochemical & Safety Profile
A comprehensive understanding of a reagent's physical properties and safety requirements is the foundation of sound experimental design. 5-Fluoro-2-methoxyphenol is typically a solid at room temperature and should be handled with appropriate engineering controls and personal protective equipment.[5]
Key Physicochemical Properties
The properties of this molecule make it suitable for a variety of organic synthesis conditions. Its boiling point indicates that it can be handled at elevated temperatures if necessary, and its LogP value suggests a moderate degree of lipophilicity, a key parameter in drug design.
| Property | Value | Source |
| CAS Number | 72955-97-6 | [5][6] |
| Molecular Formula | C₇H₇FO₂ | [5] |
| Molecular Weight | 142.13 g/mol | [5][7] |
| Appearance | White to off-white solid | [8] |
| Boiling Point | 223 °C | |
| Density | 1.224 g/cm³ | |
| LogP | 1.5399 | [5] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [5] |
GHS Safety & Handling Information
Trustworthiness in the lab begins with safety. 5-Fluoro-2-methoxyphenol is classified as a hazardous substance and requires careful handling to avoid exposure.[7] The primary hazards are severe skin and eye damage.[7]
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Danger | Danger | H314: Causes severe skin burns and eye damage.[7] H302: Harmful if swallowed.[7] | P260: Do not breathe dusts or mists. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P405: Store locked up.[9] |
Expert Insight: Always handle this compound in a certified chemical fume hood.[10] The use of acid-resistant gloves, a lab coat, and chemical splash goggles is mandatory. In case of accidental contact, immediate and thorough flushing with water is critical. Due to its corrosive nature, ensure that a safety shower and eyewash station are readily accessible.
Section 2: Synthesis & Mechanistic Considerations
While 5-Fluoro-2-methoxyphenol is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. A common and illustrative laboratory-scale synthesis involves the directed ortho-metalation of a fluorinated anisole precursor, followed by electrophilic trapping with a borate ester and subsequent oxidation.
Representative Synthesis Workflow
The following diagram outlines a logical workflow for the synthesis of 2-fluoro-6-methoxyphenol, a close isomer that follows a similar and well-documented synthetic logic applicable to related compounds. This process highlights the principles of directed ortho-metalation, a powerful tool in aromatic chemistry.
Caption: Synthesis workflow for a fluoro-methoxyphenol via ortho-metalation.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is based on the synthesis of 2-fluoro-6-methoxyphenol and serves as a validated template for this class of reaction.[11]
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with m-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Metalation: The solution is cooled to below -65 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi, ~2.5 M in hexanes, 1.05 eq) is added dropwise over 1 hour, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 2 hours.
-
Causality: The methoxy group is a directed metalating group (DMG), which positions the strongly basic n-BuLi to deprotonate the sterically accessible ortho position. The fluorine atom further acidifies this proton, facilitating the reaction.
-
-
Boronation: Trimethoxyborane (1.1 eq) dissolved in anhydrous THF is added dropwise at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature.
-
Causality: The highly electrophilic boron atom is attacked by the lithiated carbon anion, forming a boronate ester intermediate.
-
-
Oxidation: The reaction mixture is allowed to warm slowly to 0 °C. Glacial acetic acid (1.5 eq) is added, followed by the careful, dropwise addition of 30% hydrogen peroxide (1.0 eq).
-
Causality: The peroxide, activated by the acidic conditions, oxidizes the carbon-boron bond to a carbon-oxygen bond, yielding the desired phenol upon workup. This is a classic boronate ester oxidation.
-
-
Workup & Purification: The reaction is stirred at room temperature overnight. It is then diluted with water and extracted with an organic solvent (e.g., THF or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Section 3: Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.- Three aromatic protons in the range of 6.5-7.5 ppm, showing splitting patterns consistent with fluorine-hydrogen coupling (doublets or doublet of doublets).- A broad singlet for the phenolic (-OH) proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Approximately 7 carbon signals.- The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (JC-F).- Signals for the methoxy carbon and the aromatic carbons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the phenol.- C-O stretching bands for the ether and phenol around 1200-1300 cm⁻¹.- C-F stretching band, typically in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion (M⁺) peak corresponding to the molecular weight of 142.13 g/mol . |
Section 4: Core Applications in Drug Discovery
The true value of 5-Fluoro-2-methoxyphenol lies in its application as a strategic building block in medicinal chemistry.[4][6] The interplay between the fluoro, methoxy, and phenol groups provides a powerful toolkit for optimizing drug candidates.
The Strategic Role of Fluorine and Methoxy Groups
-
Blocking Metabolic Oxidation: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential "metabolic hot spot" can block this pathway, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage.[14] This increases the drug's half-life and bioavailability.
-
Modulating pKa and Lipophilicity: Fluorine is highly electronegative and acts as a weak hydrogen bond acceptor.[2][15] Its presence can lower the pKa of the adjacent phenol, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, cell membrane permeability, and receptor binding interactions.[3]
-
Enhancing Binding Affinity: The fluorine atom can engage in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein target), which can significantly enhance binding affinity and selectivity.[2]
-
Conformational Control: The methoxy group provides a hydrogen bond acceptor and can influence the preferred conformation of the molecule through steric and electronic effects, which is critical for optimal alignment within a protein's binding pocket.
Application as a Synthetic Intermediate
5-Fluoro-2-methoxyphenol is a versatile intermediate used in the synthesis of more complex molecules, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl structures common in bioactive compounds.[16] The phenolic hydroxyl can be converted into a non-leaving group (like a triflate) to participate in such coupling reactions.
The following diagram illustrates the logical progression from this building block to a more complex, drug-like scaffold.
Caption: Synthetic utility of 5-Fluoro-2-methoxyphenol in building complex molecules.
Conclusion
5-Fluoro-2-methoxyphenol, CAS 72955-97-6, is more than a mere chemical reagent; it is a strategic tool for molecular design. Its unique trifunctional architecture allows scientists to address common challenges in drug development, including metabolic instability and suboptimal binding affinity. By understanding the causality behind its synthesis, the specifics of its safe handling, and the strategic rationale for its use, researchers can fully leverage its potential to accelerate the discovery of novel and effective therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methoxyphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
-
Preprints.org. (2024). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Retrieved from [Link]
-
A1H-Material. (n.d.). chemical label 2-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemscene.com [chemscene.com]
- 6. 5-Fluoro-2-methoxyphenol | 72955-97-6 [chemicalbook.com]
- 7. 5-Fluoro-2-methoxyphenol | C7H7FO2 | CID 2774559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 72955-97-6: 5-Fluoro-2-methoxyphenol | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-FLUORO-6-METHOXYPHENOL synthesis - chemicalbook [chemicalbook.com]
- 12. 72955-97-6|5-Fluoro-2-methoxyphenol|BLD Pharm [bldpharm.com]
- 13. 72955-97-6 | 5-Fluoro-2-methoxyphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Page loading... [guidechem.com]
